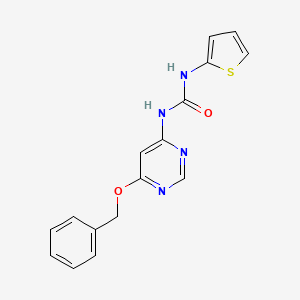

1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(6-phenylmethoxypyrimidin-4-yl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(20-15-7-4-8-23-15)19-13-9-14(18-11-17-13)22-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAJJNBMLMALEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Formation of 6-(Benzyloxy)pyrimidine-4-amine: This intermediate is synthesized by reacting 6-chloropyrimidine-4-amine with benzyl alcohol in the presence of a base such as potassium carbonate.

Coupling with Thiophene-2-isocyanate: The intermediate 6-(Benzyloxy)pyrimidine-4-amine is then reacted with thiophene-2-isocyanate to form the desired urea derivative. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild heating conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), mild heating, and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Key Structural Features:

- Pyrimidine-based ureas : The pyrimidine ring is a central scaffold in many bioactive compounds. Substituents on the pyrimidine (e.g., benzyloxy, methoxy, halogen) and the urea-linked aryl groups (e.g., thiophene, phenyl, benzofuran) critically influence activity.

- Heterocyclic Variations : Thiophene, benzofuran, and pyridine substituents modulate electronic properties and binding affinity.

Table 1: Structural and Physical Properties of Selected Urea Derivatives

Key Observations:

Anticancer Activity:

- Compounds with thiophen-2-yl urea linkages (e.g., 5h, 5j) showed activity across 60 cancer cell lines, with IC₅₀ values varying by substituents. For instance, 5j’s ethyl ester group improved solubility and potency compared to 5h’s fluorophenyl group .

- The target compound’s benzyloxy-pyrimidine scaffold is structurally distinct from pyridine-based analogs, which may alter kinase inhibition profiles (e.g., EGFR or VEGFR targets) .

Antimicrobial Activity:

- Pyrimidin-2-amine derivatives (e.g., 6c) with bromo-benzofuran substituents exhibited antimicrobial properties, though their activity mechanisms differ from urea-based compounds .

Biological Activity

1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- A benzyloxy group attached to a pyrimidine ring .

- A thiophene ring linked through a urea bond .

Its molecular formula is with a molecular weight of approximately 342.37 g/mol .

The biological activity of 1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens .

- Antitumor Effects : The compound has shown promise in inhibiting tumor cell growth in vitro, indicating potential as an anticancer agent .

Anticancer Activity

Research indicates that derivatives similar to 1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea possess significant anticancer properties. For instance, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15.1 to 28.7 μM against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

Studies have evaluated the antimicrobial efficacy of urea derivatives, with findings suggesting that this compound may inhibit bacterial and fungal growth. The minimal inhibitory concentrations (MICs) for related compounds were reported as low as 6.25 μg/mL against certain strains, showcasing potential for development as an antimicrobial agent .

Antioxidant and Anti-inflammatory Effects

The compound's structural components suggest potential antioxidant properties, which are critical in mitigating oxidative stress-related diseases. Compounds with similar structures have been documented to exhibit significant anti-inflammatory activity, further supporting the therapeutic potential of this class of compounds .

Research Findings

A summary of key studies examining the biological activities of 1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea and related compounds is presented in the following table:

Case Studies

In clinical settings, derivatives of this compound have been explored for their therapeutic applications:

- Case Study on Anticancer Efficacy : A study involving a series of urea derivatives showed that modifications to the thiophene ring enhanced anticancer activity, leading to further investigations into structure-activity relationships.

- Antimicrobial Efficacy Testing : In vitro testing against common pathogens demonstrated effective inhibition, warranting further exploration into formulations for clinical use.

Q & A

Q. What approaches validate the compound’s mechanism of action in biological systems?

- Isothermal titration calorimetry (ITC) : Measure binding affinity with target proteins.

- Kinetic studies : Monitor time-dependent inhibition (e.g., pre-incubation effects) to distinguish reversible vs. irreversible binding.

Data-Driven Research

Q. How can machine learning models predict novel derivatives with enhanced properties?

Q. What collaborative frameworks integrate experimental and computational data for accelerated discovery?

- Adopt platforms like ICReDD (), which combine quantum mechanics, cheminformatics, and high-throughput experimentation to iteratively refine synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.